methyl 3-methoxy-4-oxobutanoate
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Overview
Description
Methyl 3-methoxy-4-oxobutanoate, also known as methyl 4-methoxyacetoacetate, is an organic compound with the molecular formula C6H10O4. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is soluble in organic solvents such as ethanol and ether, but only slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-4-oxobutanoate can be synthesized through several methods. One common method involves the reaction of methyl 4-chloro-3-oxobutanoate with methanol in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran under an inert atmosphere at temperatures between 15-25°C. The reaction mixture is then stirred for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form different esters.
Nucleophilic Addition: The carbonyl group in the compound makes it susceptible to nucleophilic addition reactions.
Oxidation and Reduction: Can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts.
Nucleophilic Addition: Common nucleophiles include amines and hydrides.
Oxidation: Often carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Major Products Formed
Esterification: Formation of various esters.
Nucleophilic Addition: Formation of addition products such as amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-methoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-4-oxobutanoate involves its ability to participate in nucleophilic addition and esterification reactions. The carbonyl group in the compound acts as an electrophilic center, attracting nucleophiles and facilitating the formation of addition products. This reactivity is crucial for its role as an intermediate in various chemical syntheses .
Comparison with Similar Compounds
Methyl 3-methoxy-4-oxobutanoate can be compared with similar compounds such as:
Methyl 4-methoxy-3-oxobutanoate: Similar in structure but differs in the position of the methoxy group.
Methyl acetoacetate: Lacks the methoxy group, making it less reactive in certain nucleophilic addition reactions.
Ethyl 3-methoxy-4-oxobutanoate: Similar structure but with an ethyl group instead of a methyl group, affecting its solubility and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
CAS No. |
75383-99-2 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.1 |
Purity |
90 |
Origin of Product |
United States |
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